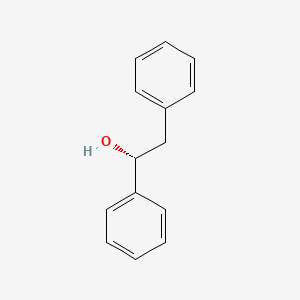

(R)-1,2-Diphenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXVCNOKWAMIP-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41822-67-7 | |

| Record name | 1,2-Diphenylethanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041822677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIPHENYLETHANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03EAH16R39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Optically Active Alcohols and 1,2 Diarylethanols in Stereoselective Synthesis

Optically active alcohols are fundamental building blocks in stereoselective synthesis, a branch of chemistry focused on creating specific stereoisomers of a molecule. encyclopedia.pubmdpi.com The distinct three-dimensional arrangement of atoms in chiral molecules means that different enantiomers can exhibit varied biological and chemical activities. ontosight.ainih.gov This is particularly crucial in the pharmaceutical and agrochemical industries, where the desired therapeutic or pesticidal effect often resides in a single enantiomer, while the other may be inactive or even harmful. nih.gov

Among the vast array of chiral building blocks, 1,2-diarylethanols and their derivatives represent a critically important class of compounds. researchgate.netmdpi.com Their structural motif is found in numerous biologically active molecules and serves as a key intermediate in the synthesis of various pharmaceuticals. ontosight.airesearchgate.net The stereoselective synthesis of these compounds is a major focus of research, with methods such as kinetic resolution and asymmetric reduction being widely employed to obtain enantiomerically pure forms. encyclopedia.pubmdpi.com

The following table provides a brief overview of the significance of these compounds:

| Feature | Significance in Stereoselective Synthesis |

| Chiral Alcohols | Serve as essential intermediates for pharmaceuticals, agrochemicals, and advanced materials. rsc.org |

| 1,2-Diarylethanols | Act as precursors to important drugs and exhibit significant biological activity. researchgate.net |

| Enantioselectivity | Crucial for producing compounds with specific therapeutic effects and reducing adverse effects. nih.gov |

The Strategic Importance of Enantiopure R 1,2 Diphenylethanol in Enabling Chiral Transformations

Enantiopure (R)-1,2-Diphenylethanol is of particular strategic importance due to its role as a chiral auxiliary and a precursor in asymmetric synthesis. ontosight.ai A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. The auxiliary is then removed, leaving behind the desired enantiomerically enriched product. The use of chiral auxiliaries like derivatives of 1,2-diphenylethanol (B1347050) allows for high stereocontrol and yields in various chemical transformations.

Furthermore, this compound serves as a valuable intermediate in the synthesis of other chiral molecules. For instance, it can be used to create chiral ligands for asymmetric catalysis, which are substances that accelerate a chemical reaction to produce a specific enantiomer. Its application extends to the preparation of a range of pharmaceuticals and agrochemicals.

A notable application of this compound is its use as a catalyst in certain organic reactions. For example, it can form vanadium(V) Schiff base complexes that are effective catalysts for oxidation reactions. This demonstrates the compound's versatility beyond its role as a simple building block.

An Overview of Current Research Trends and Challenges Pertaining to R 1,2 Diphenylethanol

Biocatalytic Strategies for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions. researchgate.netmdpi.com The use of whole-cell biocatalysts or isolated enzymes for producing this compound exemplifies the advantages of this green chemistry approach. researchgate.netnih.gov

Asymmetric Bioreduction of Prochiral 1,2-Diphenylethanone Substrates.researchgate.netresearchgate.net

A primary biocatalytic route to this compound involves the asymmetric reduction of the prochiral ketone, 1,2-Diphenylethanone. researchgate.netontosight.ai This transformation is often accomplished with high enantioselectivity using various microorganisms that possess stereoselective ketone reductases. researchgate.netjiangnan.edu.cn

Whole-cell biocatalysts are frequently preferred over isolated enzymes due to their cost-effectiveness and the presence of inherent cofactor regeneration systems. mdpi.com A notable example is the use of Lactobacillus paracasei BD87E6, a bacterial strain that has demonstrated remarkable efficacy in the bioreduction of various ketones. researchgate.netresearchgate.netnih.gov This particular strain has been successfully employed for the asymmetric reduction of 1,2-Diphenylethanone to this compound with excellent enantiomeric excess and high conversion rates. researchgate.netresearchgate.net Studies have shown that Lactobacillus paracasei strains can be highly successful biocatalysts for reducing ketones to their corresponding alcohols. researchgate.netnih.gov

Process Optimization for Enhanced Enantiomeric Excess and Conversion.

To maximize the efficiency of biocatalytic processes, systematic optimization of reaction conditions is crucial. This involves fine-tuning various parameters to achieve the highest possible enantiomeric excess (ee) and product conversion.

Design of Experiments (DoE) is a statistical tool that enables the systematic investigation of multiple factors simultaneously to identify optimal process conditions with a minimal number of experiments. mabion.eumt.comkoerber-pharma.com In the context of this compound synthesis, DoE methodologies like orthogonal quadratic design and other hybrid techniques have been applied to optimize the bioreduction process using Lactobacillus paracasei BD87E6. researchgate.netresearchgate.net Through these methods, key parameters such as pH, temperature, incubation time, and agitation speed are varied to determine their impact on conversion and enantioselectivity. researchgate.netresearchgate.net For instance, one study identified the optimal conditions for the bioreduction of 1,2-diphenylethanone using L. paracasei BD87E6 to be a pH of 6, a temperature of 31°C, an incubation period of 48 hours, and an agitation speed of 134 rpm. researchgate.net

Table 1: Optimized Bioreduction Conditions for this compound Production

| Parameter | Optimal Value |

|---|---|

| pH | 6.0 |

| Temperature | 31°C |

| Incubation Period | 48 hours |

| Agitation Speed | 134 rpm |

Data derived from a study utilizing an orthogonal quadratic design-embedded optimization approach with Lactobacillus paracasei BD87E6. researchgate.net

Under these optimized conditions, remarkable results were achieved, with a predicted reaction conversion of 99.38% and an enantiomeric excess of 99.12%. researchgate.net Experimental validation confirmed these predictions, yielding this compound with over 99% ee and greater than 99% conversion. researchgate.net

A significant achievement in the biocatalytic synthesis of this compound is the successful scale-up of the process to the gram level, demonstrating its industrial viability. researchgate.netnih.govresearchgate.net In a groundbreaking study, 15.70 grams of 1,2-Diphenylethanone were converted to 15.54 grams of this compound, corresponding to a 98% isolated yield. researchgate.net This accomplishment underscores the potential of this biocatalytic method for large-scale, environmentally friendly production. The process aligns with the principles of green chemistry by utilizing a biocatalyst in an aqueous medium under mild conditions, thus offering a cost-effective and sustainable alternative to conventional chemical methods. researchgate.net

Table 2: Gram-Scale Biocatalytic Synthesis of this compound

| Substrate (1,2-Diphenylethanone) | Product (this compound) | Isolated Yield | Enantiomeric Excess (ee) | Conversion |

|---|---|---|---|---|

| 15.70 g | 15.54 g | 98% | >99% | >99% |

This demonstrates the first-ever gram-scale production of this compound using a biocatalyst and a novel optimization approach. researchgate.net

Asymmetric Chemical Synthesis Routes to this compound and its Stereoisomers

While biocatalysis offers significant advantages, asymmetric chemical synthesis remains a cornerstone for producing enantiopure compounds like this compound. These methods often involve the use of chiral auxiliaries, catalysts, or resolving agents to control the stereochemical outcome of the reaction.

One established method for obtaining enantiomerically enriched 1,2-diphenylethanol (B1347050) derivatives is through the use of chiral auxiliaries. For instance, pseudoephedrine amides can be alkylated to create tertiary amide products with high diastereoselectivity. harvard.edu Subsequent cleavage of the auxiliary yields the desired chiral alcohol.

Another common approach is the resolution of a racemic mixture of 1,2-Diphenylethanol. This can be achieved through diastereomeric salt formation with a chiral resolving agent. The choice of solvent plays a critical role in the efficiency of this resolution. mdpi.com For example, the resolution of 3-hydroxy-4-phenylbutanoic acid with cinchonidine (B190817) in ethanol (B145695) has been shown to be highly effective. mdpi.com

Furthermore, the ring-opening of trans-stilbene (B89595) oxide with chiral amines can produce diastereomeric β-amino alcohols, which can then be converted to 1,2-diphenylethanol derivatives. The resulting diastereomers can often be separated by chromatography.

Enantioselective Reduction of Carbonyl Precursors

A primary and effective route to this compound involves the enantioselective reduction of prochiral ketones, such as benzil (B1666583) or 1,2-diphenylethanone (deoxybenzoin). This transformation is typically achieved through asymmetric transfer hydrogenation, a process that utilizes a hydrogen donor in conjunction with a chiral catalyst to deliver a hydride to the carbonyl group with high facial selectivity.

Asymmetric transfer hydrogenation (ATH) stands out as a versatile and widely adopted method for the synthesis of chiral alcohols. kanto.co.jp The operational simplicity of using hydrogen donors like 2-propanol or formic acid, as opposed to gaseous hydrogen, makes this technique highly accessible in standard laboratory settings. kanto.co.jp The success of ATH hinges on the design of the chiral catalyst, which is responsible for creating the stereogenic center with high enantiomeric excess (ee).

Chiral ruthenium(II) complexes, particularly those developed by Noyori and coworkers, have proven to be exceptionally effective for the ATH of a wide array of ketones. kanto.co.jpmdpi.com These catalysts typically feature a ruthenium center coordinated to a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and an arene ligand. mdpi.comnih.gov For the synthesis of this compound, the corresponding (R,R)-diamine ligand is employed. The reduction of unsymmetrical benzophenones using bifunctional Ru complexes with an ether linkage between the 1,2-diphenylethylenediamine (DPEN) ligand and the η⁶-arene ligand has been shown to produce chiral diarylmethanols with greater than 99% ee. nih.gov

More recently, iron(II) complexes have emerged as a more sustainable and environmentally benign alternative to ruthenium-based catalysts. nih.gov Chiral iron(II) hydride complexes have demonstrated high efficiency in the ATH of benzils, yielding chiral benzoins, which are direct precursors to 1,2-diphenylethanols, with excellent enantioselectivity (up to 98% ee) and in good yields (up to 83%). nih.gov A key advantage of these iron catalysts is their ability to operate under base-free conditions, which is crucial for base-sensitive substrates like benzoins that are prone to racemization. nih.govchimia.ch

The following table summarizes the performance of various chiral catalysts in the asymmetric transfer hydrogenation for the synthesis of this compound and its precursors.

| Catalyst/Ligand System | Substrate | Hydrogen Donor | Yield (%) | ee (%) | Reference |

| Chiral Iron(II) Hydride Complex | Benzil | 2-Propanol | up to 83 | up to 98 | nih.gov |

| Bifunctional oxo-tethered Ru-DPEN | Unsymmetrical Benzophenones | Formic acid/Triethylamine | - | >99 | nih.gov |

| RuCl(R,R)-TsDPEN | 1-Aryl-1,2-propanedione | HCOOH/N(C₂H₅)₃ | up to 89 | up to 99 | researchgate.net |

| RuCl(R,R)-tsdpen/t-C₄H₉OK | Benzaldehyde-1-d | 2-Propanol | 100 | 98 | organic-chemistry.org |

The mechanism of asymmetric transfer hydrogenation with chiral Ru(II)-TsDPEN catalysts has been extensively studied and provides insight into the origins of stereocontrol. The process is believed to proceed through a concerted, six-membered transition state. nih.gov Upon activation with a base, the catalyst precursor forms a 16-electron ruthenium hydride species. acs.org This active catalyst then coordinates to the carbonyl oxygen of the substrate.

Stereocontrol is achieved through a combination of steric and electronic interactions within the transition state. The chiral diamine ligand creates a well-defined chiral pocket around the metal center. The substrate approaches the ruthenium hydride in a way that minimizes steric repulsion between its substituents and the bulky groups on the chiral ligand (e.g., the phenyl groups of DPEN and the tosyl group). This preferential orientation dictates which face of the carbonyl group is exposed to the hydride, thus determining the configuration of the resulting alcohol. The interaction is often described as a metal-ligand bifunctional catalysis, where the NH group of the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the substrate, further locking its conformation in the transition state. nih.gov

For iron-based catalysts, the mechanism is similar, involving the formation of an iron hydride intermediate that delivers the hydride to the ketone. The ability to perform this reaction under base-free conditions is a significant advantage, as it prevents the racemization of the product, particularly for benzoins where the stereocenter is labile. nih.govchimia.ch The precise control over the reaction environment, including the exclusion of base, is critical for achieving high enantioselectivity. nih.gov

Organocatalytic Approaches for Chiral Alcohol Synthesis

In recent years, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. This approach utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral alcohols like this compound, organocatalytic methods often involve the asymmetric reduction of the corresponding ketone or the functionalization of related scaffolds.

Chiral phosphoric acids (CPAs) have been identified as highly effective organocatalysts for a variety of asymmetric transformations. snnu.edu.cn While direct CPA-catalyzed reduction of ketones to alcohols is an area of ongoing research, these catalysts have been successfully employed in the synthesis of precursors to chiral amino alcohols. For instance, CPAs can catalyze the enantioselective Friedel-Crafts-type addition of indoles to N-sulfonyl imines, which can then be converted to chiral amino derivatives. researchgate.net

Another organocatalytic strategy involves the desymmetrization of meso-compounds. For example, a chiral phosphoric acid can catalyze the asymmetric esterification of σ-symmetric carboxylic acid anhydrides using 2,2-diphenylethanol (B156489) as a nucleophile, yielding the corresponding half-esters with high enantioselectivity. researchgate.net While not a direct synthesis of this compound, this demonstrates the utility of organocatalysts in creating chiral molecules from prochiral or meso precursors. The development of direct organocatalytic reductions of challenging ketones like 1,2-diphenylethanone remains a key objective in the field. researchgate.net

The following table highlights some examples of organocatalytic approaches relevant to the synthesis of chiral 1,2-diphenylethanol derivatives.

| Organocatalyst | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid | Asymmetric Esterification | σ-Symmetric Carboxylic Acid Anhydrides | Half-esters | Good | High | researchgate.net |

| Catalyst from (1R,2S)-2-amino-1,2-diphenylethanol | Chiral Thioarylation | - | - | - | Nearly racemic | thieme-connect.com |

Chiral Amino-1,2-Diphenylethanol Scaffolds

Chiral vicinal amino alcohols, such as derivatives of 1,2-diphenylethanol, are of paramount importance in modern organic chemistry. acs.org The presence of both an amino and a hydroxyl group on adjacent stereogenic centers provides a privileged structural motif. acs.org These scaffolds, particularly (1S,2R)-2-Amino-1,2-diphenylethanol, serve as highly effective chiral auxiliaries and ligands in a wide array of asymmetric transformations. acs.orgthieme-connect.com

The synthesis of enantiomerically pure amino-diphenylethanol derivatives is crucial for their application in asymmetric synthesis. Several methods have been established to produce these compounds with high stereochemical purity.

One common strategy begins with the racemic compound benzoin (B196080). Through enzymatic resolution, the (R)-enantiomer of benzoin can be selectively obtained. This is followed by a sequence of chemical transformations, including oxidation to benzil, formation of a Schiff base with an amine like benzylamine, and subsequent reduction with a hydride source such as sodium borohydride, to yield the desired amino alcohol.

Another well-established process involves the transformation of the erythro-diastereomer of 1,2-diphenyl-2-aminoethanol (which includes the 1R,2S or 1S,2R configurations) into the corresponding threo-diastereomer. nih.govharvard.edu This can be achieved through a sequence involving N-formylation, an invertive cyclization to an oxazoline (B21484) intermediate using thionyl chloride, and subsequent hydrolytic ring-opening. nih.govharvard.edu

The Staudinger-type reaction offers another pathway. A chiral glycine (B1666218) derivative, prepared from (1S,2R)-2-amino-1,2-diphenylethanol as an artificial chiral auxiliary, can react with imines in the presence of a dehydrating agent like a 2-chloro-1-methylpyridinium (B1202621) salt. thieme-connect.com This [2+2] cycloaddition proceeds under mild conditions to form β-lactams with high yields and excellent stereoselectivity, which can then be hydrolyzed to access the amino alcohol core. thieme-connect.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. (1S,2R)-2-Amino-1,2-diphenylethanol and its derivatives have proven to be highly effective chiral auxiliaries. thieme-connect.comlookchem.com

(1S,2R)-(+)-2-Amino-1,2-diphenylethanol is employed as a chiral auxiliary in the synthesis of homopropargylic alcohols from both aliphatic and aromatic aldehydes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com In these reactions, the amino alcohol can be used as a ligand for organoindium reagents in asymmetric Barbier-type propargylations. chemicalbook.com The chiral environment created by the auxiliary directs the addition of the propargyl group to the aldehyde, resulting in the formation of the desired enantiomer of the homopropargylic alcohol. For instance, unmodified (1R,2S)-(-)-2-amino-1,2-diphenylethanol, when combined with Ti(O-i-Pr)₄, catalyzes the reaction between alkynylzinc reagents and various aldehydes, producing chiral propargylic alcohols in moderate to good yields and enantioselectivities. researchgate.net

Amino-diphenylethanol derivatives serve as effective chiral auxiliaries in diastereoselective alkylation reactions, providing access to a variety of enantiomerically enriched compounds. nih.govlookchem.com A notable example is pseudoephenamine, or (1R,2R)-2-methylamino-1,2-diphenylethanol, which is an alternative to the commonly used pseudoephedrine auxiliary. nih.govharvard.edu Amides derived from pseudoephenamine can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high diastereoselectivity, which is attributed to the rigid chelated transition state directed by the auxiliary. nih.gov This methodology has shown particular improvements in the selective formation of challenging quaternary stereocenters. nih.govharvard.edu

| Auxiliary System | Reaction Type | Selectivity (Diastereomeric Ratio) | Reference |

| Pseudoephenamine | Asymmetric Alkylation | Equal or greater than pseudoephedrine | nih.govharvard.edu |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Staudinger-type β-lactam synthesis | Excellent cis-selectivity | thieme-connect.com |

In addition to their role as stoichiometric auxiliaries, amino-diphenylethanol derivatives are widely used as chiral ligands in catalytic amounts to control the stereochemistry of metal-mediated reactions. acs.org The bifunctional nature of these molecules allows them to form stable chelate complexes with a variety of metal centers.

(1S,2R)-2-Amino-1,2-diphenylethanol readily condenses with aldehydes, such as salicylaldehyde (B1680747) and its derivatives, to form chiral tridentate Schiff base ligands. scielo.org.mxalfachemch.com These ligands can then be complexed with metal salts to generate chiral catalysts.

Vanadium(V) Complexes: Chiral Schiff base ligands derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol have been used to synthesize five-coordinate Vanadium(V) complexes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.comalfachemch.comhsppharma.com These complexes have demonstrated catalytic activity in the asymmetric oxidation of prochiral sulfides and olefins, producing the corresponding chiral sulfoxides and epoxides with notable enantioselectivity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Copper(II) Complexes: New chiral copper(II) complexes have been synthesized by reacting cupric acetate (B1210297) with Schiff bases derived from the condensation of o-hydroxybenzaldehyde and (1S,2R)-2-amino-1,2-diphenylethanol. scielo.org.mx Elemental analysis and spectroscopic data suggest a 1:1 metal-to-ligand ratio in these complexes. scielo.org.mx Density Functional Theory (DFT) calculations propose a distorted square-planar geometry for these copper(II) complexes. scielo.org.mxresearchgate.net A dinuclear copper(II) complex, synthesized from (1S,2R)-2-amino-1,2-diphenylethanol, was found to contain a {Cu₂(μ-O)₂N₂O₂} core and has been evaluated as a catalyst for the aerobic oxidation of benzylic alcohols. nih.gov

| Metal Complex | Ligand Source | Proposed Geometry/Core | Catalytic Application | Reference |

| Vanadium(V) | (1S,2R)-2-Amino-1,2-diphenylethanol + Salicylaldehyde | Five-coordinate | Asymmetric oxidation of sulfides and olefins | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Copper(II) | (1S,2R)-2-Amino-1,2-diphenylethanol + o-Hydroxybenzaldehyde | Distorted Square-Planar | DNA binding and cleavage studies | scielo.org.mx |

| Copper(II) | (1S,2R)-2-Amino-1,2-diphenylethanol | Dinuclear {Cu₂(μ-O)₂N₂O₂} core | Aerobic oxidation of benzylic alcohols | nih.gov |

Application as Chiral Ligands in Metal-Mediated Asymmetric Catalysis

Ligands for Oxaborolidine-Catalyzed Enantioselective Reactions

(1S,2R)-2-Amino-1,2-diphenylethanol, a derivative of 1,2-diphenylethanol, serves as a crucial ligand in the formation of chiral oxaborolidines. These oxaborolidines are instrumental as catalysts in the enantioselective alkynylation of aldehydes. chemicalbook.com This application underscores the importance of the specific stereochemistry of the 1,2-diphenylethanol backbone in directing the stereochemical outcome of the reaction, leading to the formation of specific enantiomers of the resulting propargyl alcohols.

Involvement in Organoindium Reagents for Asymmetric Allylation and Propargylation

The utility of (1S,2R)-2-amino-1,2-diphenylethanol extends to its use as a ligand in organoindium reagents. chemicalbook.com These modified organoindium complexes are employed in asymmetric Barbier-type allylation and propargylation reactions with aldehydes and ketones. chemicalbook.comacs.orgresearchgate.net This methodology provides a one-pot synthesis of chiral homoallylic and homopropargylic alcohols with high yields and enantioselectivities. chemicalbook.comresearchgate.net The reaction demonstrates broad functional group tolerance, accommodating esters, nitriles, and phenols. researchgate.net While effective for a range of substrates, the enantioselectivity can be moderate with more substituted allyl bromides like crotyl and cinnamyl bromides. researchgate.net The mechanism is believed to involve an allylindium(III) species as the active allylating intermediate. researchgate.net

Role in Ruthenium(II) Complexes for Asymmetric Transfer Hydrogenation

Derivatives of 1,2-diphenylethanol, particularly chiral amino alcohols, are pivotal ligands in the formation of Ruthenium(II) complexes for asymmetric transfer hydrogenation (ATH) of ketones and imines. mdpi.comuva.nlnih.gov The structure of the amino alcohol ligand, including substituents on the amine and at the 1-position, significantly influences the enantioselectivity of the reduction, with enantiomeric excesses of up to 97% being achieved in the reduction of acetophenone (B1666503). uva.nlnih.gov

In situ generated Ruthenium(II) catalysts, for instance from [{RuCl2(η6-C6Me6)}2] and (1S,2S)-2-methylamino-1,2-diphenylethanol with a base like KOH, have proven to be highly efficient for the ATH of acetophenone derivatives, yielding (S)-enriched alcohols in high yields and enantiomeric excesses. rsc.orgrsc.org The arene ligand on the ruthenium complex also plays a role in the stereochemical outcome. mdpi.com Theoretical studies suggest that the formation of a hydrogen bond between the substrate's carbonyl group and the ligand's amine proton is crucial for the reaction mechanism. nih.gov

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives using a Ru(II)-(1S,2S)-2-methylamino-1,2-diphenylethanol Catalyst

| Substrate | Product | Yield (%) | ee (%) | Configuration |

| Acetophenone | 1-Phenylethanol | >90 | 92 | S |

| Substituted Acetophenones | Corresponding Alcohols | High | Up to 92 | S |

Data sourced from studies on Ru(II) catalyzed ATH. rsc.orgrsc.org

Application in Chiral Resolution and Separation

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol (ADPE) is an effective resolving agent for the enantioseparation of racemic carboxylic acids, particularly hydroxycarboxylic acids, through diastereomeric salt formation. acs.orgnih.govmdpi.com This classical method is widely used for both laboratory and industrial-scale production of pure enantiomers. nih.gov The efficiency of the resolution can be influenced by the choice of solvent, with some systems exhibiting solvent-induced chirality switching, where different enantiomers preferentially crystallize depending on the solvent used. acs.orgnih.gov

For instance, in the resolution of certain hydroxycarboxylic acids, recrystallization from different solvents can lead to the deposition of salts containing opposite enantiomers of the acid. acs.orgnih.gov This phenomenon allows for the isolation of both enantiomers of a racemic mixture using a single resolving agent simply by altering the recrystallization solvent. acs.orgnih.gov Furthermore, derivatives of 2-amino-1,2-diphenylethanol (B1215729) have been used to prepare chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), demonstrating their utility in analytical-scale chiral separations. nih.govresearchgate.net

Table 2: Enantioseparation of 3-Hydroxycarboxylic Acids using (1R,2S)-ADPE

| Racemic Acid | Resolving Agent | Less-Soluble Salt |

| 3-hydroxy-4-phenylbutanoic acid | (1R,2S)-ADPE | (R)-acid · (1R,2S)-ADPE |

| 3-hydroxy-4-(4-chlorophenyl)butanoic acid | (1R,2S)-ADPE | (R)-acid · (1R,2S)-ADPE |

| 3-hydroxy-5-phenylpentanoic acid | (1R,2S)-ADPE | (R)-acid · (1R,2S)-ADPE |

Data sourced from studies on the resolution of 3-hydroxycarboxylic acids. mdpi.com

N-Methylated Amino-1,2-Diphenylethanol Derivatives (e.g., Pseudoephenamine)

Versatility as Chiral Auxiliaries in Complex Asymmetric Synthesis

Pseudoephenamine has emerged as a highly versatile and practical chiral auxiliary in asymmetric synthesis, often serving as a superior alternative to the regulated substance pseudoephedrine. nih.govresearchgate.netnih.govharvard.edu Amides derived from pseudoephenamine undergo highly diastereoselective alkylation reactions, which are particularly effective for the construction of challenging quaternary carbon centers. nih.govresearchgate.netnih.gov These reactions typically proceed with high yields and diastereoselectivities that are often equal to or greater than those observed with pseudoephedrine amides. nih.gov

The resulting alkylated pseudoephenamine amides can be readily converted into a variety of enantiomerically enriched compounds, including carboxylic acids, ketones, and alcohols, through straightforward hydrolysis or reduction procedures. nih.govcaltech.edu A notable advantage of pseudoephenamine-derived amides is their high propensity to be crystalline solids, which facilitates purification by recrystallization and often leads to sharp, well-defined signals in NMR spectra. nih.govnih.gov

Table 3: Diastereoselective Alkylation of Pseudoephenamine Amides

| Electrophile | Product Diastereomeric Ratio (dr) | Isolated Yield (%) |

| Benzyl bromide | ≥ 19:1 | 95 |

| Allyl iodide | ≥ 19:1 | 92 |

| Methyl iodide | ≥ 19:1 | 83 |

| Ethyl iodide | ≥ 19:1 | 88 |

| Isopropyl iodide | ≥ 19:1 | 85 |

Data represents a selection of alkylation reactions with various electrophiles. acs.org

Mechanistic Dissection and Theoretical Prediction of Stereochemical Outcomes

Computational Chemistry Approaches for Stereoselectivity Elucidation

Computational chemistry provides powerful tools to investigate the factors that determine the stereoselectivity of reactions leading to chiral molecules like (R)-1,2-Diphenylethanol. By modeling the structures and energies of molecules and transition states, it is possible to gain detailed insights into the origins of chirality and to predict the stereochemical course of a reaction.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.govnih.gov For this compound, DFT calculations can provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netresearchgate.net This information is crucial for understanding its conformational preferences and how it interacts with other molecules.

DFT calculations can also elucidate the electronic structure of the molecule, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netmaterialsciencejournal.orgmdpi.comnih.govresearchgate.net The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com The molecular electrostatic potential (MEP) surface, another output of DFT calculations, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactive sites. materialsciencejournal.orgnih.gov

Table 1: Representative DFT-Calculated Properties for a Chiral Molecule

| Property | Description | Typical Calculated Value Range |

| Bond Length (C-C) | The distance between two bonded carbon atoms. | 1.52 - 1.54 Å |

| Bond Length (C-O) | The distance between a carbon and an oxygen atom. | 1.42 - 1.44 Å |

| Bond Angle (C-C-O) | The angle formed by three connected atoms. | 108 - 110° |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6 to -8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 0 to 2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 6 to 9 eV |

Note: The values in this table are illustrative and represent typical ranges for organic molecules. Specific values for this compound would require dedicated DFT calculations.

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. study.com Computational modeling of these transition states is therefore essential for understanding and predicting the outcome of asymmetric syntheses. For the synthesis of this compound, a common route is the asymmetric reduction of benzoin (B196080).

Theoretical studies on the reduction of benzoin using a chiral NADH model compound have highlighted the importance of a highly organized transition state. researchgate.net This transition state involves the chelation of the substrate to a magnesium ion, which in turn interacts with the dihydropyridine (B1217469) catalyst. researchgate.net The facial selectivity of the hydride transfer is then dictated by the steric and electronic interactions within this organized assembly. researchgate.net By calculating the energies of the transition states leading to the (R)- and (S)-enantiomers, it is possible to predict which product will be favored.

These models often reveal the crucial role of non-covalent interactions, such as hydrogen bonding and π-stacking, in stabilizing one transition state over the other. study.com

Computational methods can be used to predict the absolute configuration of a chiral molecule by simulating its chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). frontiersin.orgmdpi.comschrodinger.comidc-online.com The calculated spectra for the (R)- and (S)-enantiomers are then compared with the experimental spectrum to determine the absolute configuration of the synthesized or isolated compound. mdpi.comschrodinger.com This approach has become a powerful alternative to X-ray crystallography, especially for non-crystalline materials. schrodinger.com

The prediction of enantiomeric excess (ee) can be approached by calculating the relative energies of the diastereomeric transition states, as mentioned previously. The enantiomeric excess is related to the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers by the following equation:

ee (%) = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)

where R is the gas constant and T is the temperature. A more direct computational approach to determining enantiomeric excess from experimental data is not typically performed; rather, experimental techniques are used for its measurement. study.comchemistrysteps.comyoutube.comlibretexts.orgstackexchange.com

Experimental Probes of Stereochemical Recognition and Control

Experimental techniques provide the ultimate validation for theoretical predictions and offer tangible evidence of the interactions that govern stereoselectivity.

The crystal structure of a molecule provides a definitive picture of its solid-state conformation and the intermolecular interactions that hold the crystal lattice together. While a crystal structure for this compound is not described in the provided search results, studies on closely related compounds, such as cis-2-amino-1,2-diphenylethanol, reveal the importance of hydrogen bonding and C-H···π interactions in the solid state. nih.gov

Hydrogen bonding, a strong type of dipole-dipole interaction, is expected to be a significant intermolecular force in this compound, involving the hydroxyl group. rsc.orgnih.govunito.itrsc.org Additionally, the two phenyl rings provide opportunities for π-π stacking interactions, where the electron-rich π systems of the aromatic rings attract each other. researchgate.netrsc.orgnih.govunito.itrsc.org The interplay of these non-covalent forces plays a crucial role in molecular self-assembly and chiral recognition. rsc.orgnih.govunito.it

Table 2: Common Intermolecular Interactions in Chiral Alcohols

| Interaction | Description | Significance in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules. rsc.orgnih.govunito.itrsc.org |

| π-π Stacking | A non-covalent interaction between aromatic rings. | The two phenyl rings can engage in stacking interactions, contributing to the overall stability of the crystal lattice. researchgate.netrsc.orgnih.govunito.itrsc.org |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | The aromatic C-H bonds can interact with the π-electron clouds of adjacent phenyl rings. nih.gov |

The conformation of a molecule in solution can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org For flexible molecules like this compound, different conformations may exist in equilibrium. NMR studies, particularly those employing the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of different protons, which can be used to deduce the preferred conformation(s) in solution. rsc.orgresearchgate.net

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. nih.govnih.gov This is the fundamental principle behind enantioselective catalysis and chiral chromatography. Experimental studies of chiral recognition often involve techniques that can probe the differential interactions between enantiomers. For instance, NMR spectroscopy can be used to study the formation of diastereomeric complexes between a chiral host and the enantiomers of a chiral guest, where the different chemical shifts of the guest's protons in the presence of the chiral host can be observed. nih.gov Fluorescence spectroscopy is another powerful tool for studying chiral recognition, where the binding of an enantiomer to a chiral fluorescent sensor can lead to a change in the fluorescence intensity or wavelength. nih.govharvard.edu

Advanced Analytical Techniques for Stereochemical Characterization of R 1,2 Diphenylethanol Systems

Chromatographic Enantioseparation Methodologies

Chromatographic techniques are powerful tools for separating enantiomers, allowing for the quantification of their relative amounts in a mixture. This is essential for determining the success of an enantioselective synthesis or for quality control of chiral products.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. nih.govuncw.edu The enantiomeric excess is a measure of the purity of an enantiomer and is calculated from the relative areas of the peaks corresponding to each enantiomer in the chromatogram. sigmaaldrich.com Chiral HPLC can be coupled with various detectors, including UV, fluorescence, or chiroptical detectors like Circular Dichroism (CD), to quantify the enantiomeric composition. uma.esheraldopenaccess.us For amino alcohols such as 2-amino-1,2-diphenylethanol (B1215729), HPLC separations can be performed under different conditions, including polar organic and normal-phase modes, to achieve optimal resolution. chromatographyonline.com

The core of chiral HPLC is the Chiral Stationary Phase (CSP). Significant research has focused on developing novel CSPs to improve enantioseparation. Polysaccharides like cellulose and amylose are commonly used starting materials for CSPs. nih.gov Analogues of 1,2-diphenylethanol (B1347050), such as (1S,2S)-1,2-diphenylethylenediamine derivatives, have been synthesized and used to create polymeric CSPs. researchgate.net These CSPs, which incorporate a chiral selector covalently bonded to a support like silica, create a chiral environment where enantiomers can be resolved. hplc.eu The effectiveness of these "Pirkle-type" or brush-type CSPs depends on multiple molecular interactions, including hydrogen bonding, π-π interactions, and steric hindrance, to differentiate between enantiomers. uncw.edu The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for purity determinations, allowing the trace enantiomer to elute before the major one. hplc.eu

Chiral Gas Chromatography (GC) is another vital technique for assessing the enantiomeric purity of volatile chiral compounds. gcms.cz For non-volatile or highly polar molecules like alcohols, derivatization is often required to increase volatility and improve separation. For instance, the enantiomeric purity of (R)-1,2-diphenylethanol can be determined by chiral GC analysis after acetylation of the hydroxyl group. rsc.org The separation is achieved using a chiral capillary column, such as those coated with derivatized cyclodextrins like Chirasil-DEX CB. rsc.orgwiley-vch.de These cyclodextrin-based phases create inclusion complexes with the enantiomers, and subtle differences in the stability of these diastereomeric complexes lead to their separation. gcms.cz

Table 1: Examples of Chromatographic Conditions for Chiral Analysis This table is interactive. Use the search bar to filter results.

| Analyte/Analogue | Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Key Findings |

|---|---|---|---|---|

| 2-amino-1,2-diphenylethanol | HPLC | Not specified | Acetonitrile-methanol or Hexane-ethanol with additives | Comparison of SFC, polar organic, and normal-phase modes for separation. chromatographyonline.com |

| (R)-1b (related structure) | GC | CP-Chirasil-DEX CB | Not specified | Enantiomeric purity determined after acetylation; (R) and (S) enantiomers resolved with distinct retention times. rsc.org |

| 1-Phenylethanol | GC | Astec® CHIRALDEX™ B-PM | Helium | Baseline separation of (R) and (S) enantiomers achieved. sigmaaldrich.com |

| Hydrobenzoin | HPLC | REFLECT™ I-A (Amylose-based) | Hexane/Ethanol (B145695) (80/20) | Successful resolution of enantiomers on a polysaccharide-based CSP. bgb-info.com |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Spectroscopic Methods for Absolute Configuration Assignment and Conformational Analysis

While chromatography separates enantiomers, spectroscopic methods provide crucial information about their three-dimensional structure. Chiroptical spectroscopies are particularly sensitive to the stereochemistry of molecules.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn This technique is a powerful tool for assigning the absolute configuration of chiral compounds containing chromophores. hebmu.edu.cnrsc.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a molecule's stereochemistry. rsc.org For flexible molecules, the experimental ECD spectrum is a weighted average of the spectra of all populated conformers. rsc.org Therefore, assigning the absolute configuration of a compound like this compound involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for a specific configuration (e.g., R) using methods like time-dependent density functional theory (TDDFT). hebmu.edu.cnresearchgate.net A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. rsc.org

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. nih.gov VCD spectroscopy is highly sensitive to the stereochemistry and conformation of chiral molecules in solution. syr.edu It provides detailed structural information because the VCD spectrum contains numerous bands corresponding to different vibrational modes within the molecule. rsc.orgnih.gov The absolute configuration and conformational landscape of this compound and its analogues, such as 2-amino-1,2-diphenylethanol, can be elucidated by comparing experimental VCD spectra with quantum chemical calculations. syr.edunih.gov By calculating the VCD spectra for different stable conformers of a known configuration and comparing the Boltzmann-averaged theoretical spectrum with the experimental one, both the absolute configuration and the predominant solution-phase conformation can be determined. syr.edunih.gov

Table 2: Summary of Spectroscopic Techniques for Stereochemical Analysis This table is interactive. Use the search bar to filter results.

| Technique | Application | Principle | Information Obtained |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Absolute Configuration Assignment | Differential absorption of left and right circularly polarized UV-Vis light. hebmu.edu.cn | Provides a spectrum (Cotton effects) that is a fingerprint of the absolute configuration. rsc.orgrsc.org |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration & Conformational Analysis | Differential absorption of left and right circularly polarized infrared radiation. nih.gov | Rich in structural detail, sensitive to both configuration and conformation in solution. syr.edunih.gov |

X-ray Crystallography for Solid-State Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This technique provides a three-dimensional map of electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be elucidated. For this compound, while a crystal structure of the pure enantiomer is not publicly available, the crystal structure of its racemic form provides a comprehensive understanding of its solid-state conformation and the principles by which the absolute configuration of the (R)-enantiomer is confirmed.

The crystal structure of racemic 1,2-Diphenylethanol was determined by Gardinier and coworkers and is deposited in the Cambridge Structural Database (CSD) with the reference code DIPHENOL . The compound crystallizes in the centrosymmetric space group P-1, which is common for racemic compounds. In this arrangement, the crystal lattice is composed of an equal number of this compound and (S)-1,2-Diphenylethanol enantiomers, related by an inversion center. The asymmetric unit of the crystal contains one molecule of each enantiomer.

Crystallographic Data for Racemic 1,2-Diphenylethanol

The crystallographic parameters for racemic 1,2-Diphenylethanol provide the foundational data for understanding its solid-state structure.

| Parameter | Value |

| CSD Reference Code | DIPHENOL |

| Empirical Formula | C₁₄H₁₄O |

| Formula Weight | 198.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.867(2) |

| b (Å) | 11.603(4) |

| c (Å) | 16.591(6) |

| α (°) | 86.38(3) |

| β (°) | 88.08(3) |

| γ (°) | 77.58(3) |

| Volume (ų) | 1099.3(7) |

| Z | 4 |

Z is the number of molecules in the unit cell. In this case, it comprises two (R)-enantiomers and two (S)-enantiomers.

Molecular Conformation and Key Geometric Parameters

The solid-state conformation of this compound within the racemic crystal is characterized by specific torsion angles that define the spatial relationship between the phenyl rings and the ethanol backbone. These parameters are crucial for understanding the molecule's three-dimensional shape.

| Selected Torsion Angles (°) | This compound | (S)-1,2-Diphenylethanol |

| O-C1-C2-C(phenyl) | -61.5 | 61.5 |

| C(phenyl)-C1-C2-C(phenyl) | 178.2 | -178.2 |

The torsion angle O-C1-C2-C(phenyl) describes the gauche conformation of the hydroxyl group relative to the phenyl group on the adjacent carbon. The near 180° torsion angle for C(phenyl)-C1-C2-C(phenyl) indicates an anti-periplanar arrangement of the two phenyl rings, which minimizes steric hindrance.

In the crystal packing, the (R) and (S) enantiomers are linked by hydrogen bonds involving the hydroxyl groups, forming a network that contributes to the stability of the crystal lattice. The precise determination of the atomic coordinates through single-crystal X-ray diffraction allows for the unequivocal assignment of the (R) configuration to one enantiomer and the (S) configuration to the other, based on the spatial orientation of the substituents around the chiral center. This solid-state analysis provides the ultimate proof of the absolute stereochemistry of this compound.

Pharmaceutical Precursor Potential and Biological Significance of 1,2 Diarylethanols

Strategic Role of (R)-1,2-Diphenylethanol as a Precursor in Drug Synthesis

This compound and its close chemical relatives play a strategic, though often indirect, role in the synthesis of pharmaceuticals. Rather than being a direct precursor that is incorporated into the final molecular structure of a drug, its primary value lies in its use as a chiral auxiliary. A chiral auxiliary is a compound temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer of the target molecule. wikipedia.org This control over the three-dimensional arrangement of atoms is critical, as different enantiomers of a drug can have vastly different biological activities and toxicities. ewadirect.comresearchgate.net

A derivative of 1,2-diphenylethanol (B1347050), known as (1R,2R)-2-methylamino-1,2-diphenylethanol (pseudoephenamine), serves as a versatile chiral auxiliary. nih.gov It is employed in diastereoselective alkylation reactions, which are fundamental steps in building complex organic molecules. nih.gov This method provides a reliable pathway to create enantiomerically enriched compounds, including carboxylic acids, aldehydes, and ketones, which are themselves precursors to more complex drug molecules. nih.gov The pseudoephenamine auxiliary offers high levels of stereocontrol, particularly in the formation of quaternary carbon centers, and its derivatives often have a high propensity to crystallize, which facilitates purification. nih.gov This strategic use in asymmetric synthesis underscores the importance of the 1,2-diphenylethanol framework in creating enantiomerically pure pharmaceuticals, even when it is not part of the final drug structure. wikipedia.orgeurekalert.org

Biological Significance of 1,2-Diarylethanols and Their Analogues

The 1,2-diarylethanol structure is the core of a class of natural stilbenoids known as combretastatins, which were originally isolated from the African willow tree Combretum caffrum. nih.gov Combretastatin A-4, a well-studied member of this family, exhibits potent anti-cancer activity by inhibiting tubulin polymerization, a critical process for cell division. The structural similarity of 1,2-diarylethanols to the core of combretastatins suggests their potential as a scaffold for developing new anti-cancer agents. nih.gov

Beyond this connection to oncology, 1,2-diphenylethanol derivatives have been reported to possess a range of other biological activities. Studies have shown them to be effective antifungal agents and inhibitors of rhinovirus infections. Furthermore, they have been investigated as potential ligands for estrogen receptors, indicating their possible application in hormone-related therapies. nih.gov

| Biological Activity | Compound Class | Noteworthy Findings |

| Anticancer | 1,2-Diarylethanols | The core structure is analogous to that of combretastatins, which are known tubulin polymerization inhibitors. nih.gov |

| Antifungal | 1,2-Diphenylethanol Derivatives | Have demonstrated efficacy as antifungal agents in various studies. nih.gov |

| Antiviral | 1,2-Diphenylethanol Derivatives | Shown to be inhibitors of rhinovirus infection. nih.gov |

| Hormonal Activity | 1,2-Diphenylethanol Derivatives | Investigated as potential ligands for estrogen receptors. nih.gov |

Derivatives as Potential Candidates for Novel Therapeutic Agents (e.g., Antibiotics)

With the rise of antibiotic resistance, there is an urgent need for new classes of antibacterial drugs. Research into 1,2-diarylethanol derivatives has identified them as promising candidates for novel antibiotics. nih.gov Initial studies have demonstrated that these compounds can be toxic to bacteria, with their effectiveness being dependent on their specific chemical structure and the characteristics of the bacterial membrane. nih.gov

One study focused on the activity of 1,2-diarylethanol derivatives against model strains of Escherichia coli (E. coli K12 and R2-R4), which have different lipopolysaccharide (LPS) lengths in their outer membranes. nih.gov The results, based on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests, showed that the antibacterial effect is influenced by these structural variations. nih.gov The research indicated that these compounds could be potential substitutes for existing antibiotics, a significant finding in the face of increasing bacterial resistance to current drugs. nih.gov

| Potential Therapeutic Application | Compound Class | Mechanism/Target | Key Findings |

| Antibacterial Agents | 1,2-Diarylethanol Derivatives | Toxicity towards bacteria, dependent on compound structure and bacterial membrane characteristics (LPS length). nih.gov | Effective against model strains of E. coli; viewed as potential candidates for new antibiotics to combat drug resistance. nih.gov |

Future Research Directions and Unaddressed Challenges

Discovery of Novel, Highly Efficient, and Sustainable Enantioselective Synthetic Routes

A primary challenge in the synthesis of (R)-1,2-Diphenylethanol is the development of routes that are not only highly enantioselective but also economically viable and environmentally benign. Traditional methods often rely on costly metal catalysts and harsh reaction conditions, prompting a shift towards greener alternatives. rsc.orgchemistai.org

Future research is directed at overcoming the limitations of current sustainable methods, such as the long reaction times and high catalyst loadings sometimes required for biocatalytic processes. rsc.org Key areas of investigation include:

Next-Generation Biocatalysts: While systems using alcohol dehydrogenases (ADHs) have shown promise, research is ongoing to discover and engineer novel enzymes with higher tolerance to organic solvents and broader substrate scopes. rsc.org For instance, the identification of a robust medium-chain alcohol dehydrogenase (RhADH) from Rhodococcus R6 has opened avenues for the asymmetric reduction of a wide range of aromatic ketones to their corresponding chiral alcohols. nih.gov

Heterogenization of Catalysts: To improve reusability and simplify product purification, significant effort is being directed toward immobilizing homogeneous catalysts (both metal-based and organocatalysts) on solid supports. researchgate.net

Dynamic Kinetic Resolution (DKR): Combining metal catalysts for in-situ racemization of the unwanted enantiomer with enzymes for stereoselective transformation is a powerful strategy. Future work aims to replace precious metal catalysts like Ruthenium with more abundant and less toxic metals such as Iron and Vanadium to enhance the sustainability of DKR processes. mdpi.com

Table 1: Comparison of Emerging Sustainable Synthetic Strategies for Chiral Alcohols

| Synthetic Strategy | Catalyst Type | Key Advantages | Current Challenges / Future Research Focus | Relevant Citations |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | e.g., Daucus carota (carrot) roots, Engineered Microorganisms | Environmentally benign, high stereoselectivity, natural cofactor recycling. | Long reaction times, high biocatalyst loading, limited substrate scope. Research focuses on optimizing reaction conditions and genetic engineering of microbes. | rsc.org |

| Isolated Enzyme Catalysis | e.g., Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, broad substrate potential. | Enzyme stability, cofactor regeneration costs, inhibition by substrates/products. Research focuses on discovering robust enzymes and designing efficient cofactor regeneration systems. | rsc.orgnih.gov |

| Metal/Lipase Dynamic Kinetic Resolution (DKR) | Combination of a metal racemization catalyst (e.g., Ru, Fe, V) and a lipase. | Allows for theoretical 100% yield of a single enantiomer from a racemate. | Reliance on precious metal catalysts. Research aims to develop DKR systems with more sustainable, earth-abundant metals. | mdpi.com |

Expansion of Applications of this compound and its Derivatives in Diverse Chiral Technologies

While this compound is a known chiral synthon, its full potential and that of its derivatives are yet to be realized. Future research will focus on leveraging its stereochemically rich structure in a variety of advanced applications.

Chiral Ligands in Asymmetric Catalysis: The vicinal diol moiety, after suitable functionalization, can serve as a scaffold for new C2-symmetric ligands for metal-catalyzed reactions. The rational design of such ligands is a continuing goal in chemistry to create new "molecular robots" for precise chemical transformations. iupac.org

Chiral Dopants in Liquid Crystals: Chiral molecules are essential for inducing helical structures in nematic liquid crystals, a property crucial for display technologies. Derivatives of binaphthol, which share structural motifs with diphenylethanol, have been investigated as high-performance chiral dopants. cambridge.org Future work could explore derivatives of this compound for this purpose, potentially uncovering new structure-property relationships that correlate molecular conformation with helical twisting power. cambridge.org

Probes for Stereospecific Interactions: As a well-defined chiral molecule, this compound and its analogs can be used to study stereospecific interactions in biological systems or on chiral stationary phases in chromatography. This can aid in the development of new enantioselective separation techniques and in understanding molecular recognition phenomena. nih.gov

Enhanced Predictive Modeling and De Novo Catalyst Design through Advanced Computational Methods

A significant frontier in asymmetric catalysis is the shift from empirical, trial-and-error catalyst optimization to a more predictive, design-oriented approach. nd.edu Advanced computational methods are becoming indispensable tools for accelerating the discovery of optimal catalysts for the synthesis of molecules like this compound. chiralpedia.comchemrxiv.org

The core challenge lies in accurately modeling the subtle non-covalent interactions that govern stereoselectivity in the transition state. nih.gov Future research directions include:

Machine Learning (ML) and AI: Data-driven approaches are being developed to predict the enantioselectivity of a given catalyst-substrate pair. nih.govchemrxiv.org By training algorithms on large datasets of reaction outcomes, these models can identify promising catalysts from vast virtual libraries, reducing the need for extensive experimental screening. thieme-connect.comchinesechemsoc.org The XGBoost algorithm, for example, has shown strong performance in predicting enantioselectivity for certain reaction classes. chinesechemsoc.org

Quantum Chemistry (DFT): High-level Density Functional Theory (DFT) calculations provide deep mechanistic insights by modeling the transition states of the stereodetermining step. chiralpedia.comnih.gov This allows researchers to understand the fundamental origins of enantioselectivity and rationally design catalysts with improved performance.

Hybrid Approaches: The integration of machine learning with quantum mechanical calculations offers a powerful synergy. ML models can rapidly screen candidates, while DFT can be used to perform detailed analysis on the most promising systems, creating a more efficient discovery workflow. bohrium.com The ultimate goal is to create platforms that allow bench chemists to design novel catalysts and predict reaction outcomes with high confidence before entering the lab. researchgate.net

Table 2: Predictive Computational Models in Asymmetric Catalysis

| Computational Method | Approach | Advantages | Challenges / Future Development | Relevant Citations |

|---|---|---|---|---|

| Data-Driven / Machine Learning | Uses algorithms (e.g., XGBoost, multi-instance learning) to find correlations between molecular descriptors and experimental enantioselectivity. | Fast screening of large virtual libraries; does not require detailed mechanistic knowledge. | Dependent on the quality and size of training data; may struggle to predict outcomes for reactions outside the training set (out-of-sample). | nih.govchinesechemsoc.orgthieme-connect.com |

| Mechanism-Based / Quantum Chemistry (DFT) | Calculates the energies of diastereomeric transition states to predict the major product enantiomer. | Provides deep mechanistic insight into the origins of stereoselectivity; high accuracy potential. | Computationally expensive, especially for large molecules; requires knowledge of the reaction mechanism. | chiralpedia.comnih.gov |

| Hybrid Models | Combines ML for rapid screening with DFT for detailed analysis of top candidates. | Balances speed and accuracy, creating an efficient workflow for catalyst discovery and optimization. | Requires expertise in both computational domains; seamless integration of different software and methods is an ongoing effort. | bohrium.com |

Q & A

Q. What are the common synthetic routes for (R)-1,2-diphenylethanol, and how does stereochemical purity affect yield?

this compound is typically synthesized via asymmetric reduction of deoxybenzoin (1,2-diphenylethanone) using chiral catalysts or biocatalysts. Sodium borohydride in methanol is a classic reducing agent, but enantioselectivity requires chiral auxiliaries or enzymatic systems (e.g., alcohol dehydrogenases). For example, partial resolution via diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) can achieve enantiomeric enrichment . Stereochemical purity directly impacts catalytic efficiency in downstream applications, such as asymmetric synthesis, where even minor impurities can skew product ratios .

Q. How can researchers purify this compound to eliminate diastereomeric byproducts?

Recrystallization from ethanol or ethyl acetate/methylene chloride mixtures is effective for removing diastereomers. Column chromatography using silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) can further resolve enantiomers. Chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) provides high-resolution separation, critical for pharmacological studies requiring >99% enantiomeric excess .

Q. What spectroscopic methods are optimal for characterizing this compound?

- 1H/13C NMR : Key signals include the hydroxyl proton (δ 2.5–3.0 ppm, broad) and the chiral center’s methine proton (δ 4.2–4.5 ppm, multiplet). Aromatic protons appear as complex multiplets (δ 7.2–7.5 ppm).

- IR : Strong O-H stretch (~3350 cm⁻¹) and C-O stretch (~1050 cm⁻¹).

- Polarimetry : Specific rotation [α]D²⁵ = +4.29° (c = 1, ethanol) confirms enantiopurity .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 198 [M⁺], 180 [M⁺-H₂O]) validate molecular identity .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed dehydration of this compound to trans-stilbene?

The reaction proceeds via a two-step carbocation mechanism:

- Step 1 : Protonation of the hydroxyl group forms an oxonium ion, followed by rapid, reversible loss of water to generate a 1,2-diphenylethyl carbocation.

- Step 2 : Rate-determining deprotonation from the β-carbon yields trans-stilbene (stereoselectivity arises from anti-periplanar geometry). Kinetic isotope studies (kH/kD = 1.83) and racemization rates (58× faster than dehydration) confirm carbocation intermediacy and reversible pathway dominance .

Q. How can this compound act as a chiral auxiliary in multicomponent allylation reactions?

The hydroxyl group coordinates to Lewis acids (e.g., TiCl₄), directing allyl groups to specific faces. For example, in the synthesis of orizaterpenyl benzoate, the trimethylsilyl ether of this compound induces >90% diastereoselectivity at −78°C. The bulky phenyl groups restrict transition-state conformations, favoring syn-addition .

Q. Why does this compound exhibit divergent enantioselectivity in different solvent systems?

Solvent polarity and hydrogen-bonding capacity modulate transition-state stabilization. In polar aprotic solvents (e.g., DMF), the carbocation intermediate is stabilized, enhancing racemization. In nonpolar solvents (e.g., toluene), steric effects dominate, preserving enantiopurity. Computational studies correlate dielectric constants (ε) with enantiomeric excess (ee) .

Q. What contradictions exist in the reported antimicrobial activity of 1,2-diphenylethanol derivatives?

While some studies report antifungal and antibacterial activity against E. coli K12 strains, others note inactivity against Pseudomonas sp. due to poor metabolic uptake. Structural analogs with electron-withdrawing groups (e.g., -Cl) show enhanced activity, but steric hindrance from ortho-substituents negates efficacy. Discrepancies arise from assay conditions (e.g., pH, inoculum size) and strain-specific resistance .

Q. How can researchers monitor elimination reactions of this compound in real time?

In situ ¹H NMR (e.g., in CDCl₃ at 60°C) tracks carbocation intermediates and product ratios. GC-MS quantifies alkene formation (e.g., trans-stilbene at m/z 180). Kinetic profiling using deuterated substrates (e.g., 2-deutero-1,2-diphenylethanol) reveals isotopic effects on rate-determining steps .

Q. What causes unexpected elimination reactions in 1,2-diphenylethanol derivatives under mild conditions?

Steric strain in diarylethanol scaffolds promotes non-classical pathways. For example, Brønsted acid microenvironments (e.g., sulfonic acid-functionalized capsules) stabilize carbocations, enabling dehydration at 60°C without strong acids. Competing E1 and E2 mechanisms are inferred from Hammett plots (ρ = −0.8 for para-substituted analogs) .

Q. How do substituents on the aromatic rings influence the radical cation stability of this compound analogs?

Electron-donating groups (e.g., -OMe) lower oxidation potentials, stabilizing radical cations (EP = +0.85 V vs. SCE). Carbon-carbon bond fragmentation rates (10⁴–10⁶ s⁻¹ in CH₃CN) correlate with substituent Hammett σ⁺ values. Activation parameters (ΔH‡ ≈ 10 kcal/mol, ΔS‡ ≈ −15 cal/mol·K) suggest associative transition states with charge delocalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.